N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,5-dimethylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a derivative of dibenzo[b,f][1,4]oxazepine . It is related to a class of compounds that are selective inhibitors of the Dopamine D2 receptor . These compounds have potential applications in treating central nervous system disorders, including Tourette’s syndrome, bipolar disorder, hyperprolactinemia, tardive dyskinesia, Huntington’s chorea, psychosis, depression, or schizophrenia .
Scientific Research Applications
Catalytic Enantioselective Reactions
The compound has been used in catalytic enantioselective reactions. For instance, an aza-Reformatsky reaction with cyclic dibenzo[b,f][1,4]oxazepines has been reported, leading to the synthesis of chiral ethyl 2-(10,11-dihydrodibenzo[b,f][1,4]oxazepin-11-yl)acetate derivatives. These derivatives are synthesized with high yields and enantioselectivities, using a diaryl prolinol as the chiral ligand and Me2Zn as the zinc source (Munck et al., 2017).
Synthesis of Secondary Benzenesulfonamides
This chemical has also been involved in the synthesis of secondary benzenesulfonamides, which have shown potential in vitro for anti-HIV and antifungal activities. The synthesis involves reactions with various electrophilic and nucleophilic agents, characterized by physical, microanalytical, and spectral data (Zareef et al., 2007).
Ring-Forming Cascade in Carbonic Anhydrase Inhibitors
The compound contributes to ring-forming cascade processes essential in creating novel classes of [1,4]oxazepine-based primary sulfonamides. These are potent inhibitors of human carbonic anhydrases, which are significant in therapeutic applications. The primary sulfonamide functionality is crucial in this process, enabling the ring construction and acting as an enzyme prosthetic zinc-binding group (Sapegin et al., 2018).
Enantioselective Addition Reactions
Additionally, the compound is used in enantioselective addition reactions. It has been reported that substituted dibenzo[b,f][1,4]oxazepines underwent enantioselective alkylation with Et2Zn, catalyzed by a (R)-VAPOL-Zn(II) complex. This process represents a pioneering example of enantioselective addition to cyclic aldimines (Munck et al., 2017).
Antimicrobial and Antiproliferative Agents
There is research into the synthesis of N-ethyl-N-methylbenzenesulfonamide derivatives, including the compound , as effective antimicrobial and antiproliferative agents. These derivatives have been screened for cytotoxic activity against various human cell lines, showing significant potential in medical applications (Abd El-Gilil, 2019).
Mechanism of Action
This compound is a selective inhibitor of the Dopamine D2 receptor . This means it can bind to this receptor and block its activity, which can have various effects on the nervous system. This mechanism of action is why it has potential applications in treating various central nervous system disorders .
Properties
IUPAC Name |
N-(5-ethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-2,5-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O4S/c1-4-25-19-7-5-6-8-21(19)29-20-12-11-17(14-18(20)23(25)26)24-30(27,28)22-13-15(2)9-10-16(22)3/h5-14,24H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEZDTFYFRPJMHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NS(=O)(=O)C4=C(C=CC(=C4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.